cis-3,5-Difluoropiperidine;hydrochloride
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Overview
Description
“Cis-3,5-Difluoropiperidine hydrochloride” is a chemical compound with potential applications in various fields . It is a type of fluorinated piperidine, which are of interest in drugs, agrochemicals, and materials science . The compound has a molecular formula of C5H10ClF2N and a molecular weight of 157.5900 g/mol .
Synthesis Analysis
The synthesis of cis-3,5-Difluoropiperidine hydrochloride involves a one-pot rhodium-catalysed dearomatization–hydrogenation of fluoropyridine precursors . This process enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion through pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .Molecular Structure Analysis
The molecular structure of cis-3,5-Difluoropiperidine hydrochloride exhibits a 1,3-diaxial behaviour of the fluorine atoms . In aqueous (D2O) solution, both the cis-hydrochloride salt and the corresponding free base exist almost exclusively in the diaxial fluorine chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the formation of cis-3,5-Difluoropiperidine hydrochloride include a dearomatization–hydrogenation process . This process involves the transformation of fluoropyridine precursors into a variety of substituted all-cis-(multi)fluorinated piperidines .Physical and Chemical Properties Analysis
The physical and chemical properties of cis-3,5-Difluoropiperidine hydrochloride include a molecular weight of 157.59 and a storage temperature of room temperature . The compound is typically available in powder form .Scientific Research Applications
1. LC–MS^n Analysis
Research on cis isomers of chlorogenic acids, including cis-3,5-Difluoropiperidine hydrochloride, highlights their behavior in LC–MS^n analysis. The study found that cis isomers, including cis-3,5-Difluoropiperidine hydrochloride, fragment identically to the more common trans isomers and have distinct hydrophobic properties (Clifford et al., 2008).
2. Synthesis of Labeled Pirmenol Hydrochloride
In the synthesis of labeled pirmenol hydrochloride, an anti-arrhythmic drug, cis-3,5-Difluoropiperidine hydrochloride played a role as an intermediate. This demonstrates its utility in synthesizing labeled compounds for pharmaceutical research (Hicks & Huang, 1983).
3. Anticancer Compound Chemistry
In exploring the chemistry of platinum(II) diamine anticancer compounds, the cis- and trans-isomers, including cis-3,5-Difluoropiperidine hydrochloride, were studied for their hydrolysis properties, crucial for their activation and mechanism of action in cancer treatment (McGowan et al., 2005).
4. Synthesis of Difluoropiperidines
Research into synthesizing difluoropiperidines, which includes compounds like cis-3,5-Difluoropiperidine hydrochloride, demonstrates their potential in organic and medicinal chemistry. This study provides insight into new pathways for synthesizing such compounds, which are valuable in various pharmaceutical applications (Verniest et al., 2008).
5. Monitoring of Pyrethroid Metabolites
In a study on monitoring pyrethroid metabolites, methodologies involving cis-3,5-Difluoropiperidine hydrochloride were developed. This showcases its application in analytical chemistry for detecting and quantifying metabolites in biological samples (Arrebola et al., 1999).
6. Light-Activated Therapeutic Agents
Research on cis-Ru(bpy)(2)(5CNU)(2), where cis-3,5-Difluoropiperidine hydrochloride plays a role, highlights its potential use as a light-activated dual-action therapeutic agent. This study signifies the expanding role of such compounds in developing innovative cancer treatments (Garner et al., 2011).
Mechanism of Action
Pharmacokinetics
The incorporation of fluorine into piperidine derivatives has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . The high C-F bond energy increases metabolic stability . The electronic effects of fluorine allow for modification of critical properties such as the pKa . Significantly, a fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .
Properties
IUPAC Name |
(3R,5S)-3,5-difluoropiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKXYJWIFNPNB-JEVYUYNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259110-60-6 |
Source
|
Record name | rac-(3R,5S)-3,5-difluoropiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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